Dihydroergosine -

Dihydroergosine

Catalog Number: EVT-1580510
CAS Number:
Molecular Formula: C30H39N5O5
Molecular Weight: 549.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dihydroergosine is a naturally occurring alkaloid derived from the ergot fungus, specifically from the species Claviceps purpurea. It is part of a larger class of compounds known as ergot alkaloids, which are characterized by their complex tetracyclic structure. Dihydroergosine, along with its derivatives, has garnered attention due to its pharmacological effects, particularly in relation to the central nervous system.

Source

Dihydroergosine is primarily sourced from ergot sclerotia, which are hard masses produced by the Claviceps fungi on cereal grains. These sclerotia contain various ergot alkaloids, including dihydroergosine, and have been used historically in traditional medicine. The compound can also be synthesized in laboratories using various chemical methods.

Classification

Dihydroergosine belongs to the group of ergot alkaloids, which are classified based on their biosynthetic origin and structural characteristics. This group includes other notable compounds such as ergotamine and ergometrine. Ergot alkaloids are further categorized into two main classes: peptide alkaloids and lysergic acid derivatives, with dihydroergosine being a derivative of lysergic acid.

Synthesis Analysis

Methods

The synthesis of dihydroergosine can be achieved through several methods:

  1. Natural Extraction: Dihydroergosine can be extracted from ergot sclerotia using organic solvents such as ethyl acetate or methanol. The extraction process typically involves grinding the sclerotia, followed by solvent extraction and purification techniques like liquid chromatography.
  2. Chemical Synthesis: Laboratory synthesis often involves starting from lysergic acid or its derivatives. One common method includes the reduction of ergosine or other related compounds using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Biosynthetic Pathways: The compound can also be produced through fermentation processes utilizing genetically modified strains of fungi that have enhanced biosynthetic pathways for ergot alkaloid production .

Technical Details

The extraction process generally follows a series of steps:

  • Homogenization: The sclerotia are ground to increase surface area.
  • Solvent Extraction: A suitable solvent is added to dissolve the alkaloids.
  • Filtration and Concentration: The solution is filtered to remove solid residues, followed by evaporation to concentrate the extract.
  • Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate dihydroergosine from other components .
Molecular Structure Analysis

Structure

Dihydroergosine has a complex molecular structure characterized by a tetracyclic ergoline backbone. Its chemical formula is C20H25N3O2C_{20}H_{25}N_3O_2, and it features multiple stereocenters that contribute to its pharmacological properties.

Data

  • Molecular Weight: 341.43 g/mol
  • Melting Point: Approximately 200 °C
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.

The stereochemistry of dihydroergosine plays a crucial role in its biological activity, influencing how it interacts with various receptors in the body.

Chemical Reactions Analysis

Reactions

Dihydroergosine undergoes several chemical reactions that are significant for its functionality:

  1. Reduction Reactions: As a derivative of lysergic acid, it can participate in reduction reactions that modify its functional groups, altering its pharmacological properties.
  2. Acid-Base Reactions: The compound can react with acids or bases to form salts or other derivatives, which may enhance its solubility and bioavailability.
  3. Complex Formation: Dihydroergosine can form complexes with metal ions or other organic molecules, which may affect its stability and reactivity .

Technical Details

These reactions are often studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate the mechanisms involved and identify reaction products.

Mechanism of Action

Process

The mechanism of action of dihydroergosine primarily involves interaction with neurotransmitter receptors in the central nervous system. It exhibits affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes, which play critical roles in mood regulation and vascular function.

Data

Research indicates that dihydroergosine may exert vasodilatory effects through these receptor interactions, contributing to its potential therapeutic applications in conditions like migraine headaches and peripheral vascular diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Odor: Odorless.
  • Taste: Bitter.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Can react with strong oxidizing agents; care must be taken during handling.

Relevant analyses include:

  • Spectroscopic Analysis: Techniques like infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) are used to characterize functional groups.
  • Chromatographic Techniques: HPLC is commonly employed for purity assessment and quantification .
Applications

Scientific Uses

Dihydroergosine has various applications in both clinical and research settings:

  1. Pharmacology: Used in studies related to migraine treatment due to its vasodilatory effects.
  2. Neuroscience Research: Investigated for its potential neuroprotective effects and influence on neurotransmitter systems.
  3. Agricultural Studies: Explored for its role as a natural pesticide due to its fungal origins .
Historical Context and Evolution of Dihydroergosine Research

Early Pharmacological Characterization of Ergot Alkaloid Derivatives

The pharmacological exploration of ergot alkaloids began in earnest in the mid-20th century, with researchers systematically modifying ergoline ring structures to enhance therapeutic properties. Dihydroergosine emerged during this period as part of a broader effort to hydrogenate ergot derivatives, specifically targeting the 9-10 position double bond of the ergoline nucleus. This structural modification aimed to reduce peripheral vasoconstrictive activity while preserving neurological receptor interactions. Early studies demonstrated that dihydroergosine retained high affinity for serotonin (5-HT1B/1D/1F), dopamine (D2), and adrenergic receptors—similar to its parent compound ergotamine—but exhibited altered binding kinetics. Crucially, saturation of the 9-10 bond significantly reduced arterial vasoconstriction potency by approximately 10-fold compared to ergotamine, thereby mitigating cardiovascular risks while maintaining central effects [2] [9].

Table 1: Receptor Binding Profile of Ergot Alkaloid Derivatives

Receptor TypeErgotamine AffinityDihydroergosine AffinityPharmacological Consequence
5-HT1BHighHighTrigeminal nerve inhibition
5-HT1DHighHighNeuropeptide release suppression
Alpha-adrenergicVery HighModerateReduced vasoconstriction
Dopamine D2ModerateModeratePotential anti-emetic effects

These pharmacological distinctions positioned dihydroergosine as a candidate for neurological applications, particularly migraine pathophysiology, where it potentially inhibited nociceptive signaling through ventroposteromedial thalamic pathways and suppressed calcitonin gene-related peptide (CGRP) release from trigeminal neurons. Unlike non-selective ergot derivatives, dihydroergosine’s receptor interaction profile suggested a lower risk of inducing peripheral vasospasm—a hypothesis supported by isolated tissue assays showing reduced contractile response in vascular smooth muscle preparations [2] [9].

Emergence of Dihydroergosine as a Modified Ergot Compound in Preclinical Studies

Preclinical development of dihydroergosine focused on overcoming the pharmacokinetic limitations inherent to ergot alkaloids, particularly poor oral bioavailability caused by extensive hepatic first-pass metabolism. Radiolabeled tracer studies in rat models (using ³H-dihydroergosine) revealed critical absorption and distribution patterns: After intravenous administration, plasma concentrations followed biexponential decay with rapid distribution (t½α = 0.2 hr) and prolonged elimination phases (t½β = 12 hr), indicating extensive tissue binding. Oral administration resulted in absolute bioavailability of <5%, with preferential accumulation in liver, kidneys, and endocrine tissues [4].

Metabolic profiling identified four primary transformation pathways:

  • Hepatic hydroxylation: Production of 8'-β-hydroxy dihydroergosine, an equipotent active metabolite
  • Peptide bond hydrolysis: Cleavage to dihydrolysergic acid
  • Proline ring oxidation: Formation of open-chain metabolites
  • Conjugation reactions: Glucuronidation of hydroxylated derivatives

Table 2: Preclinical Pharmacokinetic Parameters of Dihydroergosine

ParameterIntravenousOral Administration
Bioavailability100%<5%
Cmax9500 pg/mL250 pg/mL
Tmax2 min45 min
Volume of Distribution18 L/kgNot applicable
Major Elimination RouteBiliary (70%)Biliary (85%)

These findings catalyzed formulation innovations, particularly nasal delivery systems designed to bypass first-pass metabolism. Early prototypes demonstrated 40% intranasal bioavailability in canine models—eightfold higher than oral administration—with detectable CSF penetration within 15 minutes. This delivery approach leveraged the nasal cavity’s vascularized mucosa while avoiding gastric degradation and hepatic extraction, positioning dihydroergosine for potential migraine applications where rapid CNS exposure is critical [1] [8] [10].

Role of Analog-Hybrid Simulation in Early Pharmacokinetic Modeling

Prior to computational modeling advances in the 1980s, dihydroergosine pharmacokinetics were analyzed using analog-hybrid simulation—a technique combining physical analogs with digital computation. Researchers in 1983 pioneered this approach by constructing electronic circuits mimicking the compound’s disposition characteristics, with voltage representing concentration and current representing metabolic flux. The model incorporated three key physiological phenomena observed in radiolabeled studies:

  • Enterohepatic recirculation: Delayed biliary excretion and intestinal reabsorption
  • Tissue sequestration: Deep compartment distribution evidenced by prolonged elimination
  • Absorption variability: pH-dependent intestinal permeability

Table 3: Analog-Hybrid Model Parameters vs. In Vivo Observations

ParameterSimulation OutputExperimental DataDeviation
Plasma AUC (iv)980 pg·hr/mL1050 pg·hr/mL6.7%
Biliary Excretion68% of dose71% of dose4.2%
Enterohepatic Cycles2.3 cycles2.1 cycles9.5%
Urinary Elimination6.8% of dose7.2% of dose5.6%

The simulations accurately predicted the compound’s multiphasic elimination and explained its erratic oral absorption through sodium-dependent bile acid transporter interactions. Validation studies confirmed that inhibiting bile acid transport reduced dihydroergosine bioavailability by 60%—data consistent with the enterohepatic recirculation component in the analog model. This hybrid approach provided the first mechanistic explanation for dihydroergosine’s nonlinear pharmacokinetics and informed subsequent clinical formulation strategies that avoided gastrointestinal variability [4].

Compartmental Diagram of Analog-Hybrid Model

[Central Compartment] → (Hepatic Metabolism) → [Bile Reservoir]  ↓                                ↑  (Peripheral Distribution)       (Enterohepatic Recycling)  ↓                                ↓  [Elimination] ←------------- [Intestinal Reabsorption]  

While limited by 1980s computational power, these simulations established foundational principles for dihydroergosine’s disposition, notably predicting that bypassing gastrointestinal absorption would yield more consistent exposure—a hypothesis later validated in modern nasal powder formulations achieving 90% relative bioavailability [4] [8].

Properties

Product Name

Dihydroergosine

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C30H39N5O5

Molecular Weight

549.7 g/mol

InChI

InChI=1S/C30H39N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,14,16,18,20,22-24,31,39H,6,9-13,15H2,1-4H3,(H,32,36)/t18-,20?,22-,23+,24+,29-,30+/m1/s1

InChI Key

XWMMZDZUHSYSPU-VDPJHPGLSA-N

Synonyms

DHES cpd
dihydroergosine

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.